3-(4-Hydroxyphenyl)propionitrile

Description

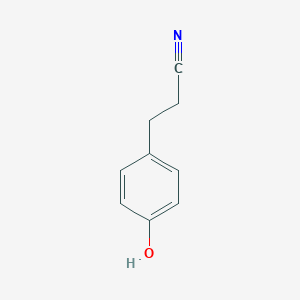

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMJGLYRWRHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938411 | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17362-17-3 | |

| Record name | 4-Hydroxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Hydroxyphenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17362-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Hydroxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-hydroxyphenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Hydroxyphenyl)propionitrile molecular weight and CAS number

This guide provides essential technical information for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)propionitrile. It covers the core physicochemical properties and provides a conceptual framework for its identification.

Core Compound Properties

This compound is a chemical compound with applications in various research areas. A summary of its key identifiers and properties is presented below.

| Property | Value | Citations |

| Molecular Weight | 147.17 g/mol | [1][2] |

| 147.1739 g/mol | [3][4][5] | |

| 147.18 g/mol | ||

| CAS Number | 17362-17-3 | [1][3][4][5][6][7] |

| Molecular Formula | C₉H₉NO | [1][2][3][4][5][6][7] |

| IUPAC Name | 3-(4-hydroxyphenyl)propanenitrile | [6][7] |

| Synonyms | β-(4-Hydroxyphenyl)propionitrile, Benzenepropanenitrile, 4-hydroxy-, 3-(p-Hydroxyphenyl)propiononitrile | [2][3][5] |

| InChI Key | KDMJGLYRWRHKJS-UHFFFAOYSA-N | [4][5][6][7] |

| SMILES | OC1=CC=C(CCC#N)C=C1 | [8][6][7] |

Experimental Protocols

Due to the proprietary and varied nature of experimental protocols, specific, detailed methodologies for the synthesis, purification, or analysis of this compound are not universally standardized and are often developed in-house by research organizations. Researchers should consult chemical synthesis and analysis literature for general techniques applicable to aromatic nitriles. Methodologies would typically involve standard organic synthesis procedures, followed by purification techniques such as column chromatography and recrystallization, and analytical verification using methods like NMR, IR, and mass spectrometry.

Compound Identification Workflow

The following diagram illustrates a typical workflow for the identification and verification of this compound in a laboratory setting.

Caption: Workflow for the identification of this compound.

References

- 1. This compound | 17362-17-3 [chemicalbook.com]

- 2. Cas 17362-17-3,this compound | lookchem [lookchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. L07934.03 [thermofisher.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to the Biological Activity of Diarylpropionitrile (DPN)

An Important Clarification on Chemical Identity: It is crucial to distinguish between 3-(4-Hydroxyphenyl)propionitrile and 2,3-Bis(4-hydroxyphenyl)propionitrile. The latter, commonly known as Diarylpropionitrile (DPN), is a well-researched selective estrogen receptor β (ERβ) agonist with a wide range of documented biological activities. In contrast, this compound is primarily recognized as a chemical intermediate with limited available data on its biological effects. This guide will focus on the extensive biological activities of DPN, the compound for which there is a substantial body of scientific literature.

Introduction to Diarylpropionitrile (DPN)

Diarylpropionitrile (DPN), or 2,3-bis(p-hydroxyphenyl)propionitrile, is a synthetic, non-steroidal compound that has garnered significant attention in the scientific community for its high selectivity as an agonist for Estrogen Receptor β (ERβ).[1][2] First described in 2001, DPN was the pioneering selective ERβ agonist to be discovered.[1] It exhibits a 70-fold higher binding affinity and a 170-fold greater potency in transcriptional assays for ERβ compared to Estrogen Receptor α (ERα).[2][3] This selectivity makes DPN an invaluable tool for elucidating the specific physiological roles of ERβ. DPN is a racemic mixture of two enantiomers, (R)-DPN and (S)-DPN, with the (S)-enantiomer generally showing higher affinity and biological activity.[1][4] This whitepaper will provide an in-depth overview of the known biological activities of DPN, including its anti-inflammatory, neuroprotective, and anti-melanogenic effects, supported by quantitative data, signaling pathway diagrams, and detailed experimental protocols.

Key Biological Activities of DPN

Selective Estrogen Receptor β Agonism

The primary and most well-characterized biological activity of DPN is its role as a selective agonist of ERβ.[1] This selectivity is critical for distinguishing the biological functions of ERβ from those of ERα. The activation of ERβ by DPN initiates a cascade of cellular events, including the modulation of gene expression, which underlies its diverse physiological effects.

Anti-inflammatory Properties

DPN has demonstrated significant anti-inflammatory effects. These properties are linked to its activation of ERβ, which can modulate inflammatory pathways. For instance, DPN can suppress the production of pro-inflammatory cytokines.

Neuroprotective Effects

DPN has shown promise as a neuroprotective agent in various studies.[5] Its neuroprotective actions are attributed to its ability to mitigate neuronal damage and promote cell survival, often through the activation of ERβ in neuronal cells.[5]

Anti-Melanogenic Activity

Interestingly, DPN has been found to inhibit melanogenesis, the process of melanin production.[2] This activity appears to be independent of its effects on estrogen receptors and is instead mediated through the downregulation of key signaling pathways involved in melanin synthesis.[2][6]

Quantitative Data on DPN's Biological Activity

The following tables summarize the key quantitative data related to the biological activity of DPN.

Table 1: Receptor Binding Affinity and Potency of DPN

| Parameter | ERα | ERβ | Selectivity (β/α) | Reference |

| Relative Binding Affinity | 70-fold higher for ERβ | 70 | [2][3] | |

| EC50 (Transcriptional Assay) | 66 nM | 0.85 nM | 78-fold | [5] |

| IC50 | 15 nM | [1] | ||

| Relative Potency (SRC3 Recruitment) | 22-30-fold higher for ERβ | 22-30 | [7] |

Table 2: Enantiomer-Specific Binding of DPN to ERβ

| Enantiomer | Ki (nM) | Relative Potency | Reference |

| (S)-DPN | 0.27 | Higher | [8] |

| (R)-DPN | 1.82 | Lower | [8] |

Signaling Pathways Modulated by DPN

ERβ-Mediated Gene Transcription

Upon binding to DPN, ERβ undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with ERβ activation.

Inhibition of Melanogenesis

DPN inhibits melanin synthesis by downregulating the PKA/CREB/MITF signaling pathway. This action reduces the expression of key melanogenic enzymes like tyrosinase.[2][6]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, such as [3H]-17β-estradiol.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

[3H]-17β-estradiol

-

DPN (or other test compounds)

-

Dextran-coated charcoal

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare uterine cytosol from ovariectomized rats.[9]

-

In assay tubes, combine a fixed amount of uterine cytosol, a single concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of DPN.[9]

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add dextran-coated charcoal to adsorb unbound steroids.

-

Centrifuge to pellet the charcoal.

-

Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

-

Add scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the concentration of DPN that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50).

In Vitro Anti-inflammatory Assay in Macrophages

This protocol assesses the anti-inflammatory effects of DPN by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

DPN

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of DPN for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no DPN) and a negative control (no LPS).

-

Incubate for a suitable period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

-

Determine the dose-dependent inhibitory effect of DPN on cytokine production.

Melanin Content Assay

This assay quantifies the effect of DPN on melanin production in melanoma cells.[10][11][12]

Materials:

-

B16F10 mouse melanoma cells

-

DMEM supplemented with 10% FBS

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)

-

DPN

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well or 24-well plate and allow them to attach for 24 hours.[11]

-

Treat the cells with various concentrations of DPN. A positive control for melanogenesis stimulation (e.g., α-MSH) can be included.[11]

-

Incubate for 48-72 hours.[12]

-

After incubation, wash the cells twice with PBS.[11]

-

Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[12]

-

Incubate at 80°C for 1-2 hours to solubilize the melanin.[11][12]

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm or 475 nm using a microplate reader.[11][12]

-

Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay) to account for differences in cell number.

Biological Activity of this compound

As previously mentioned, there is a significant lack of data on the specific biological activities of this compound. It is primarily cited in chemical literature as a synthetic intermediate.

However, a structurally related compound, 3-(4-hydroxyphenyl)propionic acid (HPPA) , which is a major microbial metabolite of procyanidin A2, has been shown to possess biological activity.[13] Studies have indicated that HPPA can suppress macrophage foam cell formation, suggesting anti-atherosclerotic potential.[13] This action is associated with the regulation of lipid metabolism and the suppression of cellular oxidative stress and inflammation.[13] It is important not to conflate the activities of HPPA with this compound, as their functional groups (carboxylic acid vs. nitrile) confer different chemical and biological properties.

Conclusion

Diarylpropionitrile (DPN) is a potent and selective ERβ agonist with a multifaceted biological profile. Its well-documented anti-inflammatory, neuroprotective, and anti-melanogenic activities make it a valuable pharmacological tool and a lead compound for further investigation in various therapeutic areas. The clear distinction between DPN and the less-studied this compound is essential for accurate scientific discourse. Future research should continue to explore the full therapeutic potential of DPN and its enantiomers, as well as to investigate any potential biological roles of this compound and its derivatives.

References

- 1. Polydeoxyribonucleotide Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylpropionitrile inhibits melanogenesis via protein kinase A/cAMP-response element-binding protein/microphthalmia-associated transcription factor signaling pathway in α-MSH-stimulated B16F10 melanoma cells [kjpp.net]

- 3. Estrogen receptor-beta potency-selective ligands: structure-activity relationship studies of diarylpropionitriles and their acetylene and polar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Elusive Nitrile: A Technical Guide to the Natural Occurrence of 3-(4-Hydroxyphenyl)propionitrile

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)propionitrile is a phenolic nitrile of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive review of its natural occurrence. A thorough examination of scientific literature reveals a critical finding: there is currently no direct evidence of this compound being isolated from a natural source, be it plant, animal, or microbial. This guide, therefore, addresses this significant knowledge gap by focusing on closely related, naturally occurring analogues, their biosynthetic origins, and detailed methodologies for future investigation. We present quantitative data for these related compounds, propose a hypothetical biosynthetic pathway for this compound based on established biochemical principles, and provide a detailed experimental workflow for its targeted detection and quantification in biological matrices. This document serves as a foundational resource for researchers investigating this compound and the broader class of tyrosine-derived secondary metabolites.

Introduction: The Status of this compound as a Natural Product

Phenolic nitriles are a class of secondary metabolites that play various roles in plant defense and signaling. While many such compounds have been isolated and characterized from natural sources, a comprehensive literature review indicates that This compound has not yet been reported as a naturally occurring compound . Chemical databases such as the NIST Chemistry WebBook list its physical and spectral properties but do not cite a natural origin[1]. This absence in the scientific record is a crucial piece of information for researchers, suggesting that the compound may be a synthetic entity, a transient metabolic intermediate that does not accumulate, or a yet-to-be-discovered natural product.

This guide proceeds by examining the natural occurrence of structurally similar compounds, providing the context and tools for researchers to potentially investigate the presence of this compound in nature.

Naturally Occurring Structural Analogues

While the target compound remains elusive, several closely related molecules have been identified in the plant kingdom. These analogues provide the strongest clues as to where this compound might be found and what its biological function could be.

4-Hydroxyphenylacetonitrile

This compound is a shorter-chain analogue, differing by a single methylene group. It is a known degradation product of glucosinalbin, a glucosinolate found in white mustard (Sinapis alba). The horseradish tree (Moringa oleifera) also contains a glycoside of 4-hydroxyphenylacetonitrile known as niazirine. Its presence has been noted, though not quantified, in a variety of other food plants.

Methyl 3-(4-hydroxyphenyl)propionate

This methyl ester of the corresponding carboxylic acid is structurally very similar to the target nitrile. It has been successfully isolated and characterized from the root exudates of sorghum (Sorghum bicolor), where it is implicated in the phenomenon of biological nitrification inhibition.

Table 1: Quantitative Data for Naturally Occurring Analogues of this compound

| Compound | Natural Source | Part of Organism | Concentration/Release Rate | Reference |

| Methyl 3-(4-hydroxyphenyl)propionate | Sorghum bicolor | Root Exudates | Releases approx. 20 ATU g⁻¹ root DW d⁻¹ | [1] |

Note: Data on the concentration of 4-Hydroxyphenylacetonitrile in natural sources is not available in the reviewed literature.

Proposed Biosynthesis of this compound

The biosynthesis of nitriles in plants typically originates from amino acids. Based on the known pathways for tyrosine-derived secondary metabolites, a hypothetical biosynthetic route for this compound can be proposed. This pathway would likely begin with the amino acid L-tyrosine .

The key steps are proposed as follows:

-

Decarboxylation: L-tyrosine is decarboxylated to form tyramine.

-

Oxidation: Tyramine undergoes oxidation to form the corresponding aldoxime, 4-hydroxyphenylpropionaldoxime. This step is commonly catalyzed by cytochrome P450 enzymes of the CYP79 family.

-

Dehydration: The aldoxime is then dehydrated to form the nitrile, this compound. This final step is typically carried out by an aldoxime dehydratase.

Caption: Hypothetical biosynthesis of this compound from L-tyrosine.

Experimental Protocols for Future Investigation

To determine if this compound exists in nature, a robust and sensitive analytical methodology is required. The following protocol outlines a standard approach for the extraction and quantification of phenolic compounds from a plant matrix, optimized for the targeted analysis of this specific nitrile. Sorghum or plants from the Brassicaceae family would be logical starting points for such an investigation.

Sample Preparation and Extraction

-

Harvesting and Stabilization: Collect fresh plant material (e.g., roots, leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilization: Freeze-dry the samples to remove water without degrading thermolabile compounds.

-

Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder to ensure homogeneity.

-

Solvent Extraction:

-

Weigh approximately 100 mg of powdered sample into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of an 80:20 methanol/water solution, vortexed with an internal standard (e.g., a deuterated analogue).

-

Sonicate the mixture in an ice bath for 30 minutes to lyse cells and facilitate extraction.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

Quantification by HPLC-MS/MS

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over 15 minutes at a flow rate of 0.3 mL/min.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard. ESI would likely be performed in negative mode due to the phenolic hydroxyl group.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at concentrations ranging from 1 ng/mL to 1000 ng/mL. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Caption: Workflow for the extraction and analysis of this compound.

Conclusion and Future Outlook

References

Unveiling the History of 3-(4-Hydroxyphenyl)propionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in organic synthesis. While its modern applications are documented, its early history has remained somewhat obscure. This document aims to shed light on its origins by presenting available historical context, alongside its physicochemical properties and a detailed modern synthesis protocol.

Introduction

This compound, also known by synonyms such as p-hydroxyhydrocinnamonitrile and β-(4-hydroxyphenyl)propionitrile, is a bifunctional organic compound featuring a nitrile group and a phenol moiety. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. While the initial discovery and synthesis of this compound are not widely documented in readily accessible modern literature, this guide endeavors to provide a thorough account based on available information.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| CAS Registry Number | 17362-17-3 | [1] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 77-80 °C | |

| Boiling Point | 166 °C at 8 mmHg | |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |

Discovery and Historical Synthesis

Detailed information regarding the first reported synthesis of this compound is not prominently available in contemporary chemical literature. Early organic chemistry research was often published in German or French journals, and comprehensive digital archives of this literature are not always readily searchable.

It is plausible that the synthesis was first achieved through classical methods of nitrile formation, such as the cyanation of a corresponding halide or the dehydration of an amide. One of the foundational methods for the synthesis of related nitriles in the early 20th century involved the reaction of an alkyl halide with an alkali metal cyanide. A hypothetical historical synthesis of this compound could have involved the following logical steps:

Caption: Hypothetical historical synthesis pathway.

Modern Synthetic Protocols

Contemporary methods for the synthesis of this compound offer improved yields, milder reaction conditions, and greater substrate scope compared to historical approaches. A widely employed modern method is the catalytic reduction of a corresponding cyanohydrin or the hydrocyanation of a vinyl phenol derivative.

Experimental Protocol: Synthesis via Reduction of 4-Hydroxycinnamic Acid

A common and efficient laboratory-scale synthesis involves the conversion of 4-hydroxycinnamic acid to the corresponding nitrile.

Materials:

-

4-hydroxycinnamic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution)

-

Dehydrating agent (e.g., phosphorus pentoxide, P₂O₅)

-

Anhydrous solvents (e.g., diethyl ether, dichloromethane)

-

Standard laboratory glassware and equipment

Procedure:

-

Acid Chloride Formation: 4-hydroxycinnamic acid is reacted with an excess of thionyl chloride to form 4-hydroxycinnamoyl chloride. The reaction is typically carried out in an inert solvent under reflux.

-

Amide Formation: The resulting acid chloride is then carefully added to a cooled, concentrated aqueous solution of ammonia to yield 4-hydroxycinnamide.

-

Dehydration to Nitrile: The amide is subsequently dehydrated to form this compound. This is often achieved by heating the amide with a strong dehydrating agent like phosphorus pentoxide.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.

Caption: Modern synthesis workflow from 4-hydroxycinnamic acid.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its phenolic hydroxyl group and nitrile functionality allow for a wide range of chemical transformations.

-

Precursor to Pharmaceuticals: It is a building block for the synthesis of compounds with potential therapeutic activities, including cardiovascular and neurological agents.

-

Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of derivatives. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.

Caption: Chemical derivatization pathways.

Conclusion

This compound is a compound with a rich, albeit not fully documented, history. Its journey from a likely discovery in the early era of organic synthesis to its current role as a valuable synthetic intermediate highlights the enduring importance of fundamental organic molecules. This guide has provided a consolidated resource on its properties, a plausible historical synthesis, a detailed modern experimental protocol, and its applications, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences. Further archival research into early 20th-century chemical literature may yet uncover the original report of this versatile compound.

References

Spectroscopic Analysis of 3-(4-Hydroxyphenyl)propionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Hydroxyphenyl)propionitrile, a molecule of interest in various research fields. The following sections detail its infrared (IR) and nuclear magnetic resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and application in scientific research and drug development.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals key functional groups present in the molecule. The analysis of the major absorption bands provides a unique fingerprint for this compound.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3360 | O-H stretch (phenolic) | Strong, Broad |

| ~3030 | C-H stretch (aromatic) | Medium |

| ~2940 | C-H stretch (aliphatic) | Medium |

| ~2250 | C≡N stretch (nitrile) | Medium |

| ~1610, 1515, 1445 | C=C stretch (aromatic ring) | Strong |

| ~1230 | C-O stretch (phenol) | Strong |

| ~830 | C-H bend (para-substituted aromatic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, confirming its structural integrity.

¹H NMR Spectral Data

The proton NMR spectrum exhibits distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂CN) |

| ~6.75 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~5.0 (variable) | Singlet (broad) | 1H | -OH |

| ~2.85 | Triplet | 2H | -CH₂-Ar |

| ~2.60 | Triplet | 2H | -CH₂-CN |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | Ar-C-OH |

| ~130.0 | Ar-C (ortho to -CH₂CH₂CN) |

| ~129.5 | Ar-C (ipso) |

| ~119.5 | C≡N |

| ~115.5 | Ar-C (ortho to -OH) |

| ~31.0 | -CH₂-Ar |

| ~19.0 | -CH₂-CN |

Experimental Protocols

The following are generalized experimental protocols for obtaining the IR and NMR spectra of this compound.

Infrared (IR) Spectroscopy

A Fourier-Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform) and placed in a liquid cell with IR-transparent windows (e.g., NaCl or KBr plates). For Attenuated Total Reflectance (ATR), a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, and the data is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer probe.

-

For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and acquisition time are optimized to obtain a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS) or the residual solvent peak. Chemical shifts are reported in parts per million (ppm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Physical Properties of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its melting point, boiling point, and solubility is critical for drug development, formulation, quality control, and ensuring bioavailability. This document outlines these key parameters, details the experimental protocols for their determination, and visualizes the associated biological pathways and experimental workflows.

Core Physical and Chemical Properties

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] Its fundamental physical properties are crucial for predicting its behavior during manufacturing and in physiological systems. At room temperature, ibuprofen is a solid and is typically manufactured in tablet or capsule form.[2]

Table 1: Key Physical Properties of Ibuprofen

| Property | Value | Conditions/Notes |

|---|---|---|

| Melting Point | 75-78 °C[1] | A range is often cited; pure substances typically have a sharp melting point. |

| Boiling Point | 157 °C[3] | --- |

| Appearance | White, crystalline powder[2] | Odorless and stable.[3][4] |

| Molecular Weight | 206.28 g/mol [2] | --- |

| pKa | 4.4-5.2 | As a carboxylic acid, its ionization and solubility are pH-dependent.[2] |

Table 2: Solubility Profile of Ibuprofen

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | 21 mg/L[3] | 25 °C[1] |

| Ethanol | 50 mg/mL[1] | Not Specified |

| 90% Ethanol | 66.18 g/100 mL[1] | 40 °C[1] |

| Methanol | Very Soluble[1] | Not Specified |

| Acetone | Very Soluble[1] | Not Specified |

| Dichloromethane | Very Soluble[1] | Not Specified |

Ibuprofen's poor water solubility (<1 mg/mL) is a key challenge in formulation.[5] As a carboxylic acid, its solubility is highly dependent on pH; it is more soluble in alkaline solutions where the acid group is deprotonated.[2][4] It is much more soluble in organic solvents and aqueous-alcohol mixtures.[4][5]

Experimental Protocols

Accurate and reproducible measurement of physical properties is essential for regulatory compliance and consistent product performance. The following are standard protocols for determining the melting point and solubility of a solid active pharmaceutical ingredient (API) like Ibuprofen.

The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid, as detailed in the United States Pharmacopeia (USP).[6][7]

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The melting range is the temperature from the first observation of liquid (onset) to the temperature at which the substance is completely liquid (clear point).[7] Pure substances exhibit a sharp melting range, while impurities typically depress the melting point and broaden the range.

Methodology:

-

Sample Preparation: The Ibuprofen sample must be finely powdered and thoroughly dried, for example, in a vacuum desiccator over silica gel for 24 hours.[7]

-

Capillary Loading: A sufficient amount of the dry powder is packed into a USP-compliant capillary tube (approx. 10 cm long, 0.8-1.2 mm internal diameter) to form a column 2.5-3.5 mm high when compacted by tapping.[7]

-

Apparatus Setup: The loaded capillary is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital sensor.[8]

-

Heating and Observation:

-

The apparatus is heated rapidly to a temperature approximately 5-10°C below the expected melting point of Ibuprofen (around 65-70°C).[7][9]

-

The heating rate is then reduced to a slow, constant rate, typically 1°C/minute, to ensure thermal equilibrium.[7][9]

-

The sample is observed carefully through a magnifying lens.

-

-

Data Recording:

-

T1 (Onset): The temperature at which the column of powder is first observed to collapse or shrink is recorded.[7]

-

T2 (Clear Point): The temperature at which the last solid particle melts and the substance becomes a clear liquid is recorded.[7]

-

The melting range is reported as T1 - T2. For pharmacopeial purposes, the "melting point" is often the clear point.[7]

-

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[10][11]

Principle: An excess amount of the solid solute (Ibuprofen) is agitated in a specific solvent system for a prolonged period, allowing it to reach equilibrium. The concentration of the dissolved API in the resulting saturated solution is then quantified.[10][12]

Methodology:

-

System Preparation: A predetermined volume of the solvent (e.g., purified water, pH 7.4 buffer, ethanol) is added to a flask or vial.

-

Addition of Solute: An excess amount of solid Ibuprofen is added to the solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid remains undissolved at the end of the experiment.[10]

-

Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C).[12][13] The mixture is agitated for a sufficient time to reach equilibrium, which can take from 24 to 72 hours.[14] Equilibrium is confirmed by measuring the concentration at different time points (e.g., 24h, 48h) until the value remains constant.[14]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a fine-pore, non-adsorptive filter (e.g., 0.45 µm PVDF).[15]

-

Quantification: The concentration of Ibuprofen in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

-

Reporting: The measured concentration is reported as the solubility of Ibuprofen in the specific solvent at the specified temperature. For BCS classification, this is performed across a pH range of 1.2 to 6.8.[14]

Mandatory Visualizations

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16][17] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2 that mediate pain and inflammation.[18][19] By blocking this conversion, Ibuprofen reduces the synthesis of these inflammatory mediators.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibuprofen | 15687-27-1 [chemicalbook.com]

- 5. news-medical.net [news-medical.net]

- 6. scribd.com [scribd.com]

- 7. thinksrs.com [thinksrs.com]

- 8. uspbpep.com [uspbpep.com]

- 9. mt.com [mt.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. who.int [who.int]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. Ibuprofen - Wikipedia [en.wikipedia.org]

- 17. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 18. ClinPGx [clinpgx.org]

- 19. news-medical.net [news-medical.net]

- 20. droracle.ai [droracle.ai]

Methodological & Application

Synthesis of 3-(4-Hydroxyphenyl)propionitrile from L-Tyrosine: An Application Note and Protocol

Abstract

This document provides a detailed protocol for the chemical synthesis of 3-(4-hydroxyphenyl)propionitrile from the amino acid L-tyrosine. The synthesis is based on a modified Sandmeyer reaction, a versatile and widely used method in organic chemistry for the conversion of aromatic amines to various functional groups. This process involves the diazotization of the amino group of tyrosine, followed by a copper(I) cyanide-mediated cyanation. This application note is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis who are interested in the preparation of substituted propionitrile compounds, which are valuable intermediates in the synthesis of various pharmaceuticals and biologically active molecules.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a hydroxylated phenyl ring and a nitrile group, allows for diverse subsequent chemical transformations. L-tyrosine, a readily available and relatively inexpensive non-essential amino acid, serves as an attractive starting material for the synthesis of this and other fine chemicals.

The synthetic route described herein employs the Sandmeyer reaction, a robust method for the substitution of an aromatic amino group.[1][2] The reaction proceeds in two main steps: the conversion of the primary aromatic amine of tyrosine into a diazonium salt, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4] This protocol offers a practical approach for the laboratory-scale synthesis of this compound.

Reaction Scheme

The overall transformation from L-tyrosine to this compound is depicted in the following reaction scheme:

Caption: Synthetic pathway for this compound from L-Tyrosine.

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.

Materials and Reagents

-

L-Tyrosine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

Step 1: Diazotization of L-Tyrosine

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-tyrosine (1.81 g, 10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and deionized water (20 mL).

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL).

-

Add the sodium nitrite solution dropwise to the cold tyrosine solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution contains the in-situ generated diazonium salt of tyrosine.

Step 2: Sandmeyer Cyanation

-

In a separate 500 mL round-bottom flask, prepare a solution of copper(I) cyanide (1.08 g, 12 mmol) and potassium cyanide (1.56 g, 24 mmol) in deionized water (30 mL). Perform this step in a well-ventilated fume hood with appropriate personal protective equipment due to the high toxicity of cyanides.

-

Warm this cyanide solution to 60-70 °C with stirring.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain a steady evolution of gas.

-

After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from L-tyrosine.

| Parameter | Value |

| Reactants | |

| L-Tyrosine | 1.81 g (10 mmol) |

| Sodium Nitrite | 0.76 g (11 mmol) |

| Copper(I) Cyanide | 1.08 g (12 mmol) |

| Potassium Cyanide | 1.56 g (24 mmol) |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Cyanation Temperature | 60-70 °C |

| Reaction Time (Cyanation) | 1 hour |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Theoretical Yield | 1.47 g |

| Representative Yield | 45-60% |

Safety Precautions

-

Cyanide compounds (CuCN, KCN) are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.

-

Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Always work in a fume hood and avoid mixing cyanides with acids outside of the specified reaction conditions.

-

Diazonium salts can be explosive when isolated in a dry state. It is crucial to use the diazonium salt solution immediately after its preparation and not to attempt to isolate the intermediate.

-

The reaction is exothermic, especially during the addition of the diazonium salt to the cyanide solution. Proper temperature control is essential.

Workflow Diagram

The experimental workflow is summarized in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a viable method for the synthesis of this compound from L-tyrosine. The Sandmeyer reaction proves to be an effective tool for this transformation. Careful adherence to the experimental procedure and safety precautions is paramount, especially when handling highly toxic cyanide reagents. The resulting product is a versatile intermediate for further synthetic applications in various fields of chemical research and development.

References

Laboratory Preparation of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 3-(4-Hydroxyphenyl)propionitrile, a valuable building block in the development of various pharmaceutical compounds and a research tool in chemical biology. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Abstract

This compound is a nitrile derivative of the naturally occurring compound phloretic acid. Its synthesis is of interest for the preparation of various biologically active molecules. This protocol outlines a reliable two-step synthetic route starting from the readily available 4-hydroxybenzaldehyde. The synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by a cyanation reaction to yield the target nitrile. Detailed experimental procedures, characterization data, and a summary of quantitative data are provided to ensure reproducibility.

Synthetic Pathway Overview

The laboratory preparation of this compound is achieved through a two-step process. The first step involves the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol. The second step is the conversion of the primary alcohol to the desired nitrile.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxyphenethyl Alcohol

This protocol details the reduction of 4-hydroxybenzaldehyde to 4-hydroxyphenethyl alcohol using sodium borohydride.

Materials:

-

4-Hydroxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxybenzaldehyde in 100 mL of methanol.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add 1.5 g of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 50 mL of 1 M HCl to quench the excess sodium borohydride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxyphenethyl alcohol as a solid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-hydroxyphenethyl alcohol to this compound via a Mitsunobu reaction. This is an adapted general procedure.[1]

Materials:

-

4-Hydroxyphenethyl Alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Acetone cyanohydrin

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 4-hydroxyphenethyl alcohol and 11.3 g of triphenylphosphine.

-

Add 100 mL of anhydrous THF and stir until all solids have dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 3.7 mL of acetone cyanohydrin via syringe.[2]

-

In a separate flask, prepare a solution of 8.4 mL of DIAD in 20 mL of anhydrous THF.

-

Add the DIAD solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in a minimal amount of dichloromethane and add hexanes to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | 4-Hydroxyphenethyl Alcohol (Step 1) | This compound (Step 2) |

| Starting Material Mass | 10.0 g (4-Hydroxybenzaldehyde) | 5.0 g (4-Hydroxyphenethyl Alcohol) |

| Product Mass (Typical) | 8.5 - 9.5 g | 4.0 - 4.8 g |

| Yield (Typical) | 84 - 94% | 75 - 90% |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point | 91-93 °C | 56-58 °C[3] |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by spectroscopic methods.

-

Physical Properties:

-

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) - Predicted:

-

δ 7.09 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 6.78 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 5.0-6.0 (br s, 1H, -OH)

-

δ 2.88 (t, J = 7.2 Hz, 2H, -CH₂-Ar)

-

δ 2.60 (t, J = 7.2 Hz, 2H, -CH₂-CN)

-

-

¹³C NMR (100 MHz, CDCl₃) - Predicted:

-

δ 154.2 (C-OH)

-

δ 129.8 (Ar-CH)

-

δ 129.7 (Ar-C)

-

δ 119.1 (CN)

-

δ 115.8 (Ar-CH)

-

δ 30.9 (-CH₂-Ar)

-

δ 19.8 (-CH₂-CN)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

Broad absorption around 3350 cm⁻¹ (O-H stretch)

-

Aromatic C-H stretching around 3030 cm⁻¹

-

Nitrile (C≡N) stretch around 2250 cm⁻¹ (characteristic)

-

Aromatic C=C stretching around 1610 and 1515 cm⁻¹

-

-

Mass Spectrometry (EI):

-

m/z (%): 147 (M⁺), 107 ([M-CH₂CN]⁺)

-

-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product, including the key reagents for each transformation.

Caption: Reagents and transformations in the synthesis.

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-Hydroxyphenyl)propionitrile as a versatile chemical intermediate in pharmaceutical research and development. The document details its application in the synthesis of a potent and selective estrogen receptor β (ERβ) agonist, Diarylpropionitrile (DPN), and outlines the key signaling pathways involved.

Application in the Synthesis of Diarylpropionitrile (DPN)

This compound serves as a crucial building block for the synthesis of Diarylpropionitrile (DPN), a well-characterized and widely used selective estrogen receptor β (ERβ) agonist.[1][2][3][4][5] DPN is a valuable tool for elucidating the physiological and pathological roles of ERβ, making it a significant compound in drug discovery programs targeting hormone-responsive cancers, neurodegenerative diseases, and inflammatory conditions.

The synthesis of DPN from a precursor structurally related to this compound involves a multi-step process. A representative synthetic scheme is outlined below, starting from the related compound 2-(4-methoxyphenyl)acetonitrile. This can be conceptually adapted to start from this compound by appropriate functional group manipulations. The key steps involve the formation of a substituted stilbene, followed by reduction and demethylation to yield the final DPN product.[6]

Key Synthetic Transformations:

-

Stilbene Formation: Base-catalyzed condensation of an arylacetonitrile with an aryl aldehyde.

-

Reduction: Reduction of the stilbene double bond, for instance, using sodium borohydride.

-

Demethylation: Cleavage of methyl ethers to yield the final dihydroxylated product, often achieved with reagents like boron tribromide.

The chirality of DPN is a critical factor in its biological activity, with the R-enantiomer generally exhibiting higher binding affinity and potency for ERβ compared to the S-enantiomer.[1][2][3]

Quantitative Data: Binding Affinity and Potency of DPN

The following tables summarize the in vitro binding affinities and transcriptional potencies of racemic DPN and its enantiomers for the estrogen receptors α (ERα) and β (ERβ). This data highlights the remarkable selectivity of DPN for ERβ.

Table 1: Relative Ligand Binding Affinity (RLA) of DPN Enantiomers for Human ERα and ERβ [2][3]

| Compound | RLA for ERα (%) | RLA for ERβ (%) | ERβ/ERα Selectivity Ratio |

| R-DPN | 0.23 ± 0.07 | 76 ± 12 | 332 |

| S-DPN | 0.38 ± 0.08 | 56 ± 8 | 147 |

| rac-DPN | 0.29 ± 0.05 | 66 ± 9 | 305 |

RLA values are relative to estradiol (100%). Data are presented as mean ± SD.

Table 2: Relative Coactivator Recruitment Potency (RCP) of DPN Enantiomers with SRC3 [3]

| Compound | RCP for ERα (%) | RCP for ERβ (%) |

| R-DPN | 12 ± 3 | 100 ± 15 |

| S-DPN | 6 ± 2 | 80 ± 10 |

| rac-DPN | 9 ± 2 | 90 ± 12 |

RCP values are relative to estradiol (100%). Data are presented as mean ± SD.

Table 3: Relative Estrogenic Potency (RRP) of DPN Enantiomers in a Cellular Transcriptional Assay [3]

| Compound | RRP for ERα (%) | RRP for ERβ (%) | ERβ/ERα Potency Ratio |

| R-DPN | 0.15 ± 0.04 | 4.5 ± 0.8 | 30 |

| S-DPN | 0.08 ± 0.02 | 1.8 ± 0.3 | 22 |

| rac-DPN | 0.11 ± 0.03 | 3.0 ± 0.5 | 27 |

RRP values are relative to estradiol (100%). Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: Representative Synthesis of 2,3-Bis(4-hydroxyphenyl)propionitrile (DPN)

This protocol is a representative synthesis adapted from known procedures and illustrates the key chemical transformations.[6]

Step 1: Synthesis of 2,3-Bis(4-methoxyphenyl)acrylonitrile (Stilbene Intermediate)

-

To a solution of 2-(4-methoxyphenyl)acetonitrile (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable solvent such as ethanol, add a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired stilbene.

Step 2: Reduction of 2,3-Bis(4-methoxyphenyl)acrylonitrile

-

Dissolve the stilbene intermediate (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of THF and water).

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 2,3-bis(4-methoxyphenyl)propanenitrile.

Step 3: Demethylation to Yield DPN

-

Dissolve 2,3-bis(4-methoxyphenyl)propanenitrile (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃, 2.5-3.0 eq) in the same solvent dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto ice-water.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the crude DPN by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Estrogen Receptor β (ERβ) Signaling Pathway

DPN, synthesized from this compound as a precursor, selectively activates the ERβ signaling pathway. The diagram below illustrates the classical (genomic) and non-classical (non-genomic) pathways of ERβ activation.

Caption: ERβ Signaling Pathway Activated by DPN.

Experimental Workflow: Synthesis and Evaluation of DPN

The following diagram outlines the general workflow from the starting material to the biological evaluation of the synthesized DPN.

Caption: Workflow for DPN Synthesis and Evaluation.

References

- 1. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. 2,3-BIS(4-HYDROXYPHENYL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: 3-(4-Hydroxyphenyl)propionitrile in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(4-hydroxyphenyl)propionitrile and its relevance in pharmaceutical research. This document details its primary applications, distinguishes it from structurally similar compounds, and provides experimental context for its use and the study of its derivatives.

Overview of this compound

This compound, also known as β-(4-hydroxyphenyl)propionitrile, is an organic compound with the chemical formula C9H9NO.[1][2] It serves as a versatile molecule in various research and development settings. While it is utilized as a research tool for evaluating the biological role of estrogen receptor beta (ERβ), it is crucial to distinguish it from the more extensively studied and potent ERβ agonist, 2,3-bis(4-hydroxyphenyl)propionitrile (DPN).[3][4] Primarily, this compound functions as a key intermediate in the synthesis of more complex molecules.[3][5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 17362-17-3[1][2] |

| Molecular Formula | C9H9NO[1][2] |

| Molecular Weight | 147.17 g/mol [1][2][4] |

| Appearance | White to pale cream crystalline powder or lumps[3][6] |

| Melting Point | 56-58°C[3] |

| Boiling Point | 166°C at 8 mmHg[3] |

| Solubility | Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol[3] |

Applications in Pharmaceutical Research

The utility of this compound in pharmaceutical research is primarily centered on its role as a synthetic precursor and a tool for preliminary biological evaluation.

This compound is a valuable starting material or intermediate for the synthesis of various pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring a hydroxyl group and a nitrile group, allows for a range of chemical modifications to build more complex and biologically active molecules.

Caption: Synthetic workflow of this compound.

This compound is used as a tool to investigate the biological functions of ERβ.[3][4] It helps in understanding the mechanisms of action and potential therapeutic applications of drugs that target ERβ, which are important in the development of treatments for various diseases.[3]

A Note on Diarylpropionitrile (DPN): A Key Derivative

In the context of ERβ research, it is essential to discuss 2,3-bis(4-hydroxyphenyl)propionitrile, commonly known as Diarylpropionitrile (DPN). DPN is a synthetic, non-steroidal, and highly selective agonist of ERβ and is frequently the subject of research that might be mistakenly associated with this compound.[7]

DPN is a potent ERβ agonist with an IC50 of 15 nM.[8][9] It exhibits a 70-fold greater binding affinity for ERβ over ERα.[7][10] This selectivity makes DPN an invaluable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.

Table 2: Biological Activity of Diarylpropionitrile (DPN)

| Parameter | Value | Receptor |

| IC50 | 15 nM[8][9] | Estrogen Receptor β (ERβ) |

| Selectivity | 70-fold higher for ERβ than ERα[7][10] | ERβ vs. ERα |

As an ERβ agonist, DPN initiates a signaling cascade upon binding to the receptor. This can lead to various cellular responses, including the modulation of gene expression. The diagram below illustrates a simplified signaling pathway for DPN.

Caption: DPN-mediated ERβ signaling pathway.

Experimental Protocols

The following are generalized protocols relevant to the study of ERβ agonists like DPN, which can be adapted for evaluating compounds such as this compound and its derivatives.

This assay determines the ability of a compound to activate ERβ.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) that is co-transfected with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Plate the cells in a multi-well plate and treat with varying concentrations of the test compound (e.g., DPN as a positive control, this compound).

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a suitable assay kit and a plate reader.

-

Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 value.

Caption: Workflow for an in vitro transactivation assay.

Animal models are used to investigate the in vivo effects of ERβ agonists.

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., ovariectomized female mice or rats to reduce endogenous estrogen levels).

-

Compound Administration: Administer the test compound or vehicle control to the animals via a suitable route (e.g., subcutaneous injection, oral gavage).

-

Treatment Period: Continue the treatment for a specified duration depending on the biological question being addressed.

-

Endpoint Measurement: At the end of the study, collect relevant tissues or perform behavioral tests to assess the physiological effects. For example, in studies of DPN, researchers have examined effects on prostatic hyperplasia, inflammation, and neuronal activation.[8][9][11]

-

Analysis: Analyze the collected data using appropriate statistical methods.

Related Metabolites in Research

Research has also extended to metabolites of related compounds. For instance, 3-(4-hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, indicating its potential role in cardiovascular health.[12] This highlights the importance of studying the metabolic fate and biological activities of such phenolic compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 17362-17-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Diarylpropionitrile - Wikipedia [en.wikipedia.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 2,3-Bis(4-hydroxyphenyl)propionitrile = 98 HPLC 1428-67-7 [merckmillipore.com]

- 10. Effects of 2,3-Bis(4-hydroxyphenyl)-propionitrile on Induction of Polyovular Follicles in the Mouse Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

Analytical Methods for the Detection of 3-(4-Hydroxyphenyl)propionitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)propionitrile is a phenolic compound of interest in various fields, including drug development and metabolic research. Accurate and reliable quantification of this analyte is crucial for understanding its biological roles and potential therapeutic applications. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

A comparative summary of the performance characteristics of different analytical platforms for the analysis of phenolic compounds similar to this compound is presented below. It is important to note that these values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.[1]

Data Presentation: Comparative Analysis of Analytical Methods

| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |

| HPLC-UV | 10 - 50 µg/kg[1] | 40 - 100 µg/kg[1] | >0.999[1] | < 6%[1] |

| GC-MS | <0.01 - 0.05 ng/L[2][3] | 0.01 - 0.05 ng/L[2][3] | >0.99 | < 18%[1] |

| LC-MS/MS | 1 - 50 ng/L[1] | 15 ng/mL[4] | >0.99[1][4] | < 13%[4] |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of phenolic compounds.

a. Sample Preparation (Human Plasma)

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[5]

b. HPLC Instrumentation and Conditions

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.[6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm or 280 nm.[1]

-

Injection Volume: 20 µL.

c. Data Analysis

Quantification is achieved by constructing a calibration curve from the peak areas of external standards of this compound at known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

a. Sample Preparation and Derivatization

-

Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate. For solid samples, sonication can be employed to improve extraction efficiency.

-

Drying: The extract must be thoroughly dried, as the presence of water can interfere with the derivatization process. This can be achieved by passing the extract through anhydrous sodium sulfate or by evaporation.

-

Derivatization: To increase volatility, the hydroxyl group of this compound needs to be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate the dried extract with the silylating agent at 70°C for 30 minutes.[8]

-

Injection: The derivatized sample is then ready for injection into the GC-MS system.

b. GC-MS Instrumentation and Conditions

-

GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

-